1-Benzyl-decahydro-1,6-naphthyridine
Overview
Description
1-Benzyl-decahydro-1,6-naphthyridine is a useful research compound. Its molecular formula is C15H22N2 and its molecular weight is 230.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Medicinal Chemistry Applications
The 1,6-naphthyridine motif has been identified as a versatile scaffold in medicinal chemistry, leading to the discovery of new c-Met kinase inhibitors. A structure-activity relationship (SAR) study highlighted the significance of substituents for effective inhibition, with certain compounds demonstrating potent activity against TPR-Met phosphorylation and cell proliferation at low micromolar concentrations (Wang et al., 2013).
Another study reported the synthesis of trans-decahydro-1,6-naphthyridine derivatives that exhibited anti-HIV activity, indicating the potential of this chemical framework in developing antiviral agents (Esipova et al., 2006).
Organic Synthesis and Chemical Reactivity
Research on the synthesis of 1,6-naphthyridine derivatives has demonstrated their utility in various chemical transformations. For instance, a solvent-free and catalyst-free synthesis approach was developed for 1,6-naphthyridine derivatives, showcasing an environmentally friendly methodology (Hameed, 2015).
The functionalization of 1,6-naphthyridines has been explored for the creation of novel materials with potential applications in organic light-emitting diodes (OLEDs). The synthesis of benzo[b]chromeno[4,3,2-de][1,6]naphthyridines via oxidative cyclization was proposed, with quantum chemical calculations suggesting their use in eco-friendly lighting sources (Ryzhkova et al., 2022).
Catalysis and Chemical Transformations
Iridium complexes bearing a functional bipyridonate ligand have been utilized for the efficient perdehydrogenation and perhydrogenation of fused bicyclic N-heterocycles. This work demonstrates the catalytic versatility of iridium in facilitating reversible hydrogen transfer reactions (Fujita et al., 2014).
An efficient synthesis of functionalized, benzo-annelated decahydrofuro[3,2-h][1,6]naphthyridine derivatives was achieved through an intramolecular hetero-Diels–Alder reaction, highlighting the synthetic utility of bismuth(III) chloride as a catalyst (Sabitha et al., 2006).
Mechanism of Action
Target of Action
The primary target of 1-Benzyl-decahydro-1,6-naphthyridine is c-Met kinase , a protein that plays a crucial role in cancer cell proliferation and survival . This compound has been identified as a novel scaffold for the inhibition of c-Met kinase related cancer activity .
Mode of Action
This compound interacts with its target, c-Met kinase, by inserting a cyclic urea pharmacophore into the 1,6-naphthyridine skeleton . This interaction results in the development of 1H-imidazo[4,5-h][1,6]-naphthyridin-2(3H)-ones, which act as a class II c-Met kinase inhibitor .
Biochemical Pathways
Given its role as a c-met kinase inhibitor, it can be inferred that it affects the pathways related to cell proliferation and survival, particularly in cancer cells .
Result of Action
The primary result of the action of this compound is the inhibition of c-Met kinase, leading to a decrease in cancer cell proliferation and survival . This makes it a potential candidate for anticancer therapy .
Biochemical Analysis
Biochemical Properties
1-Benzyl-decahydro-1,6-naphthyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been identified as a novel scaffold for the inhibition of c-Met kinase, which is related to cancer activity . The interaction between this compound and c-Met kinase involves the insertion of a cyclic urea pharmacophore into the 1,6-naphthyridine skeleton, leading to the development of potent kinase inhibitors . Additionally, this compound has shown potential in interacting with other biomolecules, contributing to its diverse biological activities.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as a c-Met kinase inhibitor can lead to the suppression of cancer cell proliferation and metastasis . Furthermore, this compound has been observed to affect the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair, thereby influencing cellular homeostasis and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit c-Met kinase is a key aspect of its molecular mechanism . This inhibition occurs through the binding of this compound to the kinase’s active site, preventing the phosphorylation of downstream signaling molecules. Additionally, this compound may interact with other enzymes and proteins, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions . Its degradation products and their impact on cellular processes require further investigation. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of cancer cell growth and modulation of cellular signaling pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as the inhibition of tumor growth and reduction of inflammation . Higher doses may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes influence the compound’s bioavailability, efficacy, and toxicity. The interaction of this compound with metabolic enzymes can also affect metabolic flux and metabolite levels, contributing to its overall pharmacological profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets . Additionally, binding proteins may aid in the compound’s localization and accumulation within specific tissues, enhancing its therapeutic effects. The distribution of this compound is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the nucleus can facilitate interactions with nuclear receptors and transcription factors, influencing gene expression. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
1-benzyl-3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-5-13(6-3-1)12-17-10-4-7-14-11-16-9-8-15(14)17/h1-3,5-6,14-16H,4,7-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOUPQXQHUBGOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCC2N(C1)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201256842 | |
Record name | Decahydro-1-(phenylmethyl)-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201256842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1394040-33-5 | |
Record name | Decahydro-1-(phenylmethyl)-1,6-naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1394040-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decahydro-1-(phenylmethyl)-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201256842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-decahydro-1,6-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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